tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate
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Overview
Description
tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tetrahydrofuran ring substituted with a hydroxymethyl group and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate typically involves the reaction of a tetrahydrofuran derivative with tert-butyl carbamate. One common method includes the use of tert-butyl chloroformate as a reagent, which reacts with the hydroxymethyl group on the tetrahydrofuran ring to form the desired carbamate. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate .
Biology and Medicine
In medicinal chemistry, this compound can be used in the design of prodrugs. The carbamate group can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism .
Industry
In the material science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it useful in the development of new materials .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate depends on its application. In medicinal chemistry, the carbamate group can be hydrolyzed by enzymes to release the active drug. This hydrolysis is typically catalyzed by esterases, which cleave the carbamate bond to produce the corresponding amine and carbon dioxide .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate without the tetrahydrofuran ring.
tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate: A similar compound with a ketone group instead of a hydroxymethyl group.
Uniqueness
tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate is unique due to the presence of both a hydroxymethyl group and a tetrahydrofuran ring. This combination of functional groups provides a unique reactivity profile and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H19NO4 |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)oxolan-3-yl]carbamate |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-8(7)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13) |
InChI Key |
SYDRTOIJBNFWGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC1CO |
Origin of Product |
United States |
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